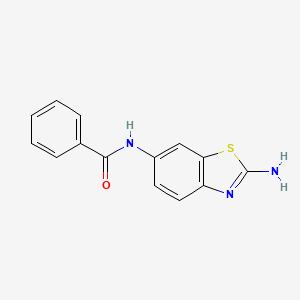

N-(2-Aminobenzothiazol-6-yl)benzamide

Description

Significance of Heterocyclic Compounds in Pharmaceutical Chemistry

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the field of pharmaceutical chemistry. nih.govniscpr.res.in Their structural diversity and ability to interact with a wide array of biological targets make them a fertile ground for drug discovery. nih.gov A vast number of approved drugs contain heterocyclic moieties, underscoring their significance in modern medicine. niscpr.res.in These structures are integral to numerous biological molecules, including DNA, RNA, vitamins, and hormones. nih.gov

The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these compounds, influencing their solubility, lipophilicity, and capacity for hydrogen bonding. uokerbala.edu.iq These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. uokerbala.edu.iq Consequently, heterocyclic chemistry is a pivotal and extensively researched area in the quest for new and effective therapeutic agents. nih.govniscpr.res.in

Overview of the Benzothiazole (B30560) Nucleus as a Privileged Pharmacophore

Among the myriad of heterocyclic structures, the benzothiazole nucleus holds a special status as a "privileged pharmacophore." This term describes a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a broad range of biological activities. preprints.org The benzothiazole scaffold consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, a five-membered ring containing both sulfur and nitrogen atoms. nih.gov

This bicyclic system is a versatile and valuable scaffold in medicinal chemistry. researchgate.net Its unique structural and electronic properties allow for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles. preprints.org The inherent stability and synthetic accessibility of the benzothiazole core further contribute to its prominence in drug development programs. rsc.org

Broad Spectrum of Biological Activities Associated with Benzothiazole Derivatives

The privileged nature of the benzothiazole nucleus is evidenced by the extensive range of biological activities exhibited by its derivatives. tandfonline.comrsc.org These compounds have been investigated and found to possess potent activities across various therapeutic areas. The diverse pharmacological applications of benzothiazole derivatives have spurred significant interest among medicinal chemists to synthesize and evaluate novel analogues. nih.gov

The table below summarizes some of the key biological activities associated with benzothiazole derivatives, as reported in various scientific studies.

| Biological Activity | Description |

| Anticancer | Benzothiazole derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines. preprints.orgnih.govnih.gov |

| Antimicrobial | A broad spectrum of antimicrobial activity, including antibacterial and antifungal properties, has been reported for numerous benzothiazole compounds. tandfonline.comjapsonline.com |

| Anti-inflammatory | Several derivatives have demonstrated notable anti-inflammatory effects, suggesting their potential in treating inflammatory disorders. nih.gov |

| Anticonvulsant | The benzothiazole scaffold has been utilized in the development of compounds with anticonvulsant properties. tandfonline.com |

| Antidiabetic | Certain benzothiazole derivatives have been investigated for their antidiabetic potential, including the inhibition of relevant enzymes. rsc.org |

| Antimalarial | The development of benzothiazole-based compounds as antimalarial agents is an active area of research. nih.govtandfonline.com |

| Antitubercular | Some benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis. nih.gov |

| Antioxidant | The antioxidant properties of certain benzothiazole compounds have also been explored. tandfonline.com |

| Enzyme Inhibition | Benzothiazole derivatives have been designed as inhibitors for various enzymes implicated in disease, such as carbonic anhydrase and kinases. nih.gov |

Contextualization of N-(2-Aminobenzothiazol-6-yl)benzamide within Benzothiazole Research

This compound belongs to the class of 2-aminobenzothiazole (B30445) derivatives, a subset that has garnered considerable attention for its therapeutic potential. The core structure features a benzamide (B126) group attached to the 6-position of the 2-aminobenzothiazole nucleus. Research into 2-aminobenzothiazole derivatives has been extensive, with a focus on synthesizing novel compounds and evaluating their biological activities. niscpr.res.innih.gov

The synthesis of N-benzothiazol-2-yl benzamide analogues has been a strategy employed by researchers to explore new chemical space and identify compounds with specific biological functions. For instance, various N-benzothiazol-2-yl benzamide derivatives have been synthesized and evaluated as allosteric activators of human glucokinase, an enzyme relevant to diabetes treatment. Other studies have focused on the synthesis of 2-aminobenzothiazole derivatives for their potential anticancer and antimicrobial activities. nih.govresearchgate.net

The specific placement of the benzamide moiety at the 6-position of the 2-aminobenzothiazole scaffold in this compound provides a unique substitution pattern that can influence its interaction with biological targets. The exploration of such derivatives is a logical progression in the field, aiming to fine-tune the pharmacological properties of the benzothiazole pharmacophore for potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-1,3-benzothiazol-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-14-17-11-7-6-10(8-12(11)19-14)16-13(18)9-4-2-1-3-5-9/h1-8H,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAOPDWNAYHNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of N 2 Aminobenzothiazol 6 Yl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H-NMR spectrum of N-(2-Aminobenzothiazol-6-yl)benzamide is expected to show distinct signals corresponding to the protons of the benzothiazole (B30560) core, the free amino group at the 2-position, the benzamide (B126) linker, and the benzoyl group.

Amine and Amide Protons (-NH₂ and -NH-) : The protons of the 2-amino group (-NH₂) would typically appear as a broad singlet. nih.gov The amide proton (-NH) of the benzamide group is expected to appear as a singlet at a more downfield chemical shift, often above 10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. nih.gov

Benzothiazole Protons : The aromatic protons on the benzothiazole ring system typically appear in the range of 7.0–8.0 ppm. The specific splitting patterns (doublets, doublet of doublets) depend on the substitution pattern and coupling constants between adjacent protons. For a 6-substituted benzothiazole, three distinct aromatic proton signals are expected.

Benzamide Protons : The five protons of the benzoyl ring would also resonate in the aromatic region, typically between 7.5 and 8.2 ppm.

The following table presents ¹H-NMR data for related benzothiazole derivatives to illustrate these characteristic signals.

| Compound | Protons | Chemical Shift (δ, ppm) |

| N-(Benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamide nih.gov | Benzothiazole-H (t, J = 7.3 Hz) | 7.33 |

| Benzothiazole-H (t, J = 7.8 Hz) | 7.47 | |

| Benzothiazole-H (d, J = 7.9 Hz) | 7.79 | |

| Benzothiazole-H (d, J = 7.9 Hz) | 8.02 | |

| Benzene-H (d, J = 7.1 Hz) | 7.62 | |

| Benzene-H (d, J = 7.0 Hz) | 8.14 | |

| -CH₂- | 4.85 | |

| -NH- | 12.97 | |

| Benzo[d]thiazol-2-amine nih.gov | Benzothiazole-H (t, J = 7.5 Hz) | 6.99 |

| Benzothiazole-H (t, J = 7.4 Hz) | 7.20 | |

| Benzothiazole-H (d, J = 7.9 Hz) | 7.34 | |

| Benzothiazole-H (d, J = 7.7 Hz) | 7.64 | |

| -NH₂ | 7.50 | |

| 6-((trifluoromethyl)thio)benzo[d]thiazol-2-amine nih.gov | Benzothiazole-H (m) | 7.15 - 7.18 |

| Benzothiazole-H (d, J = 8.4 Hz) | 7.33 | |

| Benzothiazole-H (s) | 7.78 | |

| -NH₂ | 5.11 |

Spectra recorded in DMSO-d₆.

The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, key signals would include:

Carbonyl Carbon (C=O) : The amide carbonyl carbon is highly deshielded and typically appears in the range of 165–170 ppm. japsonline.com

Benzothiazole Carbons : The carbon atom at the 2-position (C2), bonded to two nitrogen atoms, is characteristically found at a very downfield shift, often above 160 ppm. Other aromatic carbons of the benzothiazole ring appear between 110 and 155 ppm.

Benzamide Carbons : The aromatic carbons of the benzoyl group resonate in the typical aromatic region of 125–140 ppm.

The table below shows representative ¹³C-NMR data for a related N-benzothiazol-2-yl benzamide derivative. japsonline.com

| Compound | Carbon Type | Chemical Shift (δ, ppm) |

| N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide japsonline.com | Amide C=O | 166.96 |

| Benzothiazole C=N | 175.69 | |

| Aromatic & Benzothiazole C | 118.25 - 152.68 | |

| Methyl CH₃ | 18.37 |

Spectrum recorded in DMSO-d₆.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands.

N-H Stretching : The 2-amino group should show a pair of stretching bands in the 3300–3500 cm⁻¹ region, while the amide N-H stretch typically appears as a single band around 3300 cm⁻¹.

C=O Stretching : A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch is a key diagnostic peak, typically appearing in the range of 1650–1690 cm⁻¹. japsonline.com

Aromatic C-H Stretching : This is usually observed as a group of weaker bands just above 3000 cm⁻¹. japsonline.com

C=N and C=C Stretching : Vibrations from the C=N bond in the thiazole (B1198619) ring and the C=C bonds in the aromatic rings are expected in the 1500–1620 cm⁻¹ region.

C-S Stretching : The carbon-sulfur bond of the thiazole ring typically shows a weaker absorption band in the fingerprint region, around 650-700 cm⁻¹. japsonline.com

The following table summarizes characteristic IR absorption bands for related benzamide and benzothiazole derivatives.

| Compound | Functional Group | Frequency (ν, cm⁻¹) |

| N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide japsonline.com | N-H stretch | 3867, 3737, 3432 |

| C-H stretch (aromatic) | 2973 | |

| C=O stretch (amide) | 1642 | |

| N-H bend | 1558 | |

| C=N stretch | 1463 | |

| N-(2-Amino benzothiazole) methacylamide copolymers researchgate.net | C=O stretch (amide) | 1681 |

| C=N stretch | 1536 | |

| C=S stretch | 1235 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₄H₁₁N₃OS), the expected exact mass is approximately 269.06 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass.

Fragmentation would likely involve cleavage of the amide bond, leading to characteristic fragments corresponding to the benzoyl cation (m/z = 105) and the 2,6-diaminobenzothiazole radical cation (m/z = 165). Data from related structures, such as 2-Amino-6-methylbenzothiazole, show a clear molecular ion peak and logical fragmentation. arabjchem.orgnist.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |

| 2-Amino-6-methylbenzothiazole nist.gov | C₈H₈N₂S | 164.23 | 164 [M]⁺, 137, 109 |

| N-(2-aminobenzothiazole) arabjchem.org | C₁₅H₁₄N₂OS | 270.35 | 271 [M+1]⁺, 165, 107 |

Elemental Analysis (C, H, N, S)

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is crucial for confirming the molecular formula. The experimental percentages are compared with the calculated theoretical values. For this compound (C₁₄H₁₁N₃OS), the theoretical composition can be calculated. This can be compared to experimental values found for analogous structures to demonstrate the utility of this technique. arabjchem.org

| Compound | Molecular Formula | Analysis Type | %C | %H | %N | %S |

| This compound | C₁₄H₁₁N₃OS | Theoretical | 62.44 | 4.12 | 15.60 | 11.91 |

| N-(4-methoxybenzyl)-6-methyl-1,3-benzothiazol-2-amine arabjchem.org | C₁₆H₁₆N₂OS | Calculated | 67.58 | 5.67 | 9.85 | 11.28 |

| 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(4-methylbenzyl)acetamide arabjchem.org | C₁₈H₁₇ClN₂OS | Calculated | 62.69 | 4.97 | 8.12 | 9.30 |

| Found | 62.67 | 4.89 | 8.02 | 9.23 |

Pharmacological Activities and Molecular Mechanisms of Benzothiazole Benzamide Systems

Anticancer and Antiproliferative Activity

Derivatives of the benzothiazole-benzamide class have emerged as potent agents against the proliferation of various cancer cells. Their efficacy is rooted in multiple mechanisms of action that disrupt cancer cell growth and survival.

Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a common feature in many cancers, making them a prime target for anticancer therapies. Several benzamide (B126) derivatives have been identified as potent tyrosine kinase inhibitors (TKIs). For instance, certain N-phenylbenzamide derivatives act as "switch control" inhibitors of kinases like ABL1, binding to the kinase domain and locking it in an inactive conformation.

Research into novel nilotinib (B1678881) derivatives, which incorporate a phenylaminopyrimidine portion and an aryloxyalkylimidazole moiety on a benzamide scaffold, has yielded compounds with significant BCR-ABL tyrosine kinase inhibitory activity. nih.gov The position of substituents on the benzamide ring critically influences this activity. Derivatives with substitutions at the 4- or 3-position of the benzamide ring generally exhibit the highest potency. nih.gov In contrast, ortho-substitution on the benzamide ring tends to decrease inhibitory activity, likely due to steric hindrance that prevents optimal binding within the kinase's active site. nih.gov

| Compound ID | Target Kinase | IC₅₀ (µM) |

|---|---|---|

| Derivative 1e | BCR-ABL | 0.037 |

| Derivative 1g | BCR-ABL | 0.077 |

| Derivative 1a | BCR-ABL | 0.109 |

| Analog 13 | Bcr-Abl (K562 cells) | 5.6 |

| Compound 28k | Bcr-Abl (K562 cells) | 3.6 |

| Compound 28l | Bcr-Abl (K562 cells) | 4.5 |

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. mdpi.com Inhibiting these enzymes leads to DNA damage and ultimately triggers cell death, making them effective targets for cancer chemotherapy. mdpi.com Benzothiazole (B30560) derivatives, in particular, have been identified as potent inhibitors of human topoisomerase IIα. acgpubs.orgnih.gov

One study found that a specific benzothiazole derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (B104242) (BM3), was a highly effective human topoisomerase IIα inhibitor with an IC₅₀ value of just 39 nM. nih.gov Mechanistic studies revealed that this compound acts as a catalytic inhibitor, likely by interacting directly with the enzyme, rather than as a topoisomerase poison that stabilizes the enzyme-DNA cleavage complex. acgpubs.orgnih.gov This mode of action distinguishes it from conventional anticancer drugs like etoposide. nih.gov The inhibitory activity of these compounds highlights their potential as a novel class of anticancer agents targeting DNA replication machinery. nih.gov

| Compound ID | Target Enzyme | IC₅₀ |

|---|---|---|

| BM3 | Human Topoisomerase IIα | 39.4 nM |

| M9 | Human Topoisomerase IIα | 8.1 µM |

| M6 | Human Topoisomerase IIα | 72.93 µM |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Benzothiazole derivatives have been shown to trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS). rsc.orgnih.govresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage cellular components, leading to cell death. rsc.orgnih.govresearchgate.net

Studies have demonstrated that treatment with novel benzothiazole derivatives leads to an accumulation of intracellular ROS in cancer cells. rsc.orgnih.govresearchgate.net This increase in ROS disrupts the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. rsc.orgnih.govresearchgate.netscispace.com The disruption of the mitochondria leads to the release of pro-apoptotic factors that activate a cascade of caspases, ultimately executing the apoptotic program. researchgate.net The ability of these compounds to selectively increase ROS levels in tumor cells makes this a promising strategy for anticancer therapy. rsc.orgnih.govresearchgate.net

The antiproliferative potential of the N-1,3-benzothiazol-2-ylbenzamide scaffold has been demonstrated across a wide range of human cancer cell lines. A series of these derivatives showed prominent inhibitory effects on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cells. researchgate.netnih.gov Certain substituted compounds within this series displayed significant growth inhibition, with IC₅₀ values below 10 µM against both cell lines. researchgate.net

Further studies have confirmed the activity of related benzothiazole derivatives against other cancer types, including prostate cancer (PC3) and triple-negative breast cancer (MDA-MB-231). researchgate.net The broad-spectrum activity underscores the versatility of the benzothiazole-benzamide core structure as a template for developing new anticancer agents.

| Compound Series | MCF-7 (Breast) | HepG2 (Liver) | PC3 (Prostate) | MDA-MB-231 (Breast) |

|---|---|---|---|---|

| N-1,3-Benzothiazol-2-ylbenzamides (1f) | 15.2 | 4.1 | - | - |

| N-1,3-Benzothiazol-2-ylbenzamides (1i) | 14.4 | 4.5 | - | - |

| N-1,3-Benzothiazol-2-ylbenzamides (1k) | 8.8 | 6.2 | - | - |

| Benzothiazole Derivative (12a) | - | - | 2.04 | - |

| Indole-Aryl Amide (2) | 0.81 | - | 2.13 | - |

Antimicrobial Activities

In addition to their anticancer properties, benzothiazole-benzamide systems exhibit significant antimicrobial activities, particularly against Gram-positive bacteria.

The rise of antibiotic-resistant bacteria, such as Staphylococcus aureus, necessitates the development of new antimicrobial agents. Benzothiazole derivatives have shown promise in this area. For example, a series of N-(4-(benzo[d]thiazol-2-yl)phenyl)-benzamides were synthesized and tested against various bacterial strains. nih.gov One derivative, A07, which features chloro and methoxy (B1213986) substitutions, displayed potent, broad-spectrum activity, with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL against Klebsiella pneumoniae and 15.6 µg/mL against Staphylococcus aureus. nih.gov Other studies on related thiazole (B1198619) and benzothiazole derivatives have also reported efficacy against Staphylococcus epidermidis. The mode of action for these compounds can vary, with some inhibiting essential bacterial enzymes like DNA gyrase or dihydropteroate (B1496061) synthase.

| Compound ID | Staphylococcus aureus | Klebsiella pneumoniae | Staphylococcus epidermidis |

|---|---|---|---|

| Compound A07 | 15.6 | 3.91 | - |

| N-(thiazol-2-yl)benzenesulfonamide (5a) | 3.9 | - | - |

| PNT | 2.5 | - | 2.5 |

Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The benzothiazole-benzamide scaffold has been the subject of research for its potential as an antibacterial agent, with several derivatives demonstrating notable efficacy against Gram-negative bacteria. Gram-negative bacteria, characterized by their formidable outer membrane, often pose a significant challenge to antibiotic penetration. However, certain compounds derived from this chemical class have shown promising inhibitory activity.

One study focused on a series of benzothiazole derivatives bearing an amide moiety, revealing that the substitution pattern on the aryl ring is crucial for antibacterial activity. rsc.org For instance, the compound N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide displayed broad-spectrum activity, including potent inhibition of Escherichia coli and Pseudomonas aeruginosa. rsc.org This particular derivative was identified as the most effective within its series, with minimum inhibitory concentration (MIC) values indicating significant antibacterial action, comparable in some cases to standard antibiotics like ciprofloxacin. rsc.org

Further research into benzothiazole derivatives has reinforced these findings. A comprehensive review highlighted that various modifications to the benzothiazole core can lead to compounds with excellent activity against Gram-negative strains. nih.gov For example, benzothiazole derivatives combined with isatin (B1672199) showed strong antibacterial effects against E. coli and P. aeruginosa, in some cases exceeding the potency of ciprofloxacin. nih.gov Similarly, the integration of a piperazine (B1678402) sulfonamide moiety into the benzothiazole structure has yielded derivatives with high antibacterial efficacy. nih.gov The consistent antibacterial performance of these varied structures underscores the importance of the benzothiazole nucleus as a pharmacophore for developing new agents against challenging Gram-negative pathogens. rsc.orgnih.gov

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives Against Gram-Negative Bacteria

| Compound Name/Derivative Class | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | Escherichia coli | 7.81 | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-styrene-amide | Pseudomonas aeruginosa | 15.6 | rsc.org |

| Isatin-clubbed benzothiazole derivative (41c) | Escherichia coli | 3.1 | nih.gov |

| Isatin-clubbed benzothiazole derivative (41c) | Pseudomonas aeruginosa | 6.2 | nih.gov |

Antifungal Properties (e.g., Aspergillus niger, Candida albicans)

Derivatives of 2-aminobenzothiazole (B30445) have been extensively investigated for their antifungal properties, demonstrating significant activity against clinically relevant fungal species such as Candida albicans and Aspergillus niger. Research has shown that substitutions at the C-6 position of the benzothiazole ring are particularly effective in enhancing antifungal potency. nih.govresearchgate.net

In one study, a series of 6-substituted 2-aminobenzothiazole derivatives were synthesized and screened, with nearly all compounds exhibiting some level of antifungal activity. nih.govresearchgate.net Two compounds in particular, featuring bulky lipophilic substituents at the 6-position, emerged as the most potent, with MIC values ranging from 4-8 μg/mL against various Candida species, including C. albicans. nih.gov These compounds were found to be non-cytotoxic to human cells, highlighting their potential as selective antifungal agents. nih.gov

Other studies have explored different substitution patterns. For example, newly synthesized 2-amino-5-chlorobenzothiazole (B1265905) derivatives were tested against Aspergillus niger and Candida glabrata, with some showing a good measure of activity when compared to the standard drug fluconazole. uobaghdad.edu.iq Another investigation focused on C-6 methyl-substituted benzothiazoles, where certain derivatives showed potent inhibitory activity against C. albicans at concentrations of 50 μg/mL and 100 μg/mL. scitechjournals.com This body of research indicates that the 2-aminobenzothiazole scaffold is a promising template for the development of new antifungal drugs targeting a range of pathogenic fungi. nih.govuobaghdad.edu.iqscitechjournals.com

Table 2: Antifungal Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound Derivative Class | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 6-(4-chlorophenoxy)benzo[d]thiazol-2-amine | Candida albicans | 8 | nih.govresearchgate.net |

| 6-(naphthalen-2-yloxy)benzo[d]thiazol-2-amine | Candida albicans | 4 | nih.govresearchgate.net |

| C-6 methyl, C-7 (3-nitro anilino) derivative (D-02) | Candida albicans | Potent at 50-100 µg/mL | scitechjournals.com |

| C-6 methyl, C-2 (4-nitro anilino) derivative (D-08) | Candida albicans | Potent at 50-100 µg/mL | scitechjournals.com |

Anti-tubercular Activity (e.g., Mycobacterium tuberculosis H37Rv)

The 2-aminobenzothiazole scaffold has been identified as a promising starting point for the development of new therapeutics against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A whole-cell screening against a recombinant strain of M. tuberculosis identified an amino-benzothiazole "seed molecule" with modest anti-tubercular activity. nih.govnih.govbiorxiv.org

Subsequent exploration of the structure-activity relationship involved the synthesis and testing of numerous analogs to improve potency and reduce cytotoxicity. nih.govnih.gov This led to the identification of molecules with significantly improved efficacy against the H37Rv strain of M. tuberculosis. nih.govnih.gov While the initial hypothesis that these compounds targeted the essential signal peptidase LepB was not confirmed, the seed molecule demonstrated good bactericidal activity against both replicating and non-replicating bacteria. nih.govnih.gov

Further research on related structures, such as 2-aminothiazole-4-carboxylate derivatives, also yielded compounds with excellent activity against M. tuberculosis H37Rv. semanticscholar.org One such derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibited a potent MIC of 0.06 µg/mL, which is more effective than the first-line anti-tubercular drug isoniazid. semanticscholar.org These findings collectively establish the benzothiazole and related thiazole scaffolds as valuable templates for discovering novel anti-tubercular agents. semanticscholar.org

Table 3: Anti-tubercular Activity of Thiazole and Benzothiazole Derivatives Against M. tuberculosis

| Compound/Scaffold | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole seed molecule | M. tuberculosis (wild-type) | 47 ± 12 µM | biorxiv.org |

| 2-Aminobenzothiazole analog (Molecule 8) | M. tuberculosis (wild-type) | 27 ± 17 µM | biorxiv.org |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 µg/mL (0.24 µM) | semanticscholar.org |

Anti-inflammatory Activity

Benzothiazole-benzamide systems have been recognized for their significant anti-inflammatory properties. The core benzothiazole structure is believed to exert its effect through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes or by acting on bradykinin (B550075) receptors. researchgate.net Research has demonstrated that specific structural modifications to this scaffold can lead to potent anti-inflammatory agents. researchgate.netjocpr.com

A study involving the synthesis of new benzothiazole derivatives showed that several compounds exhibited good to very good anti-inflammatory activity. jocpr.com Among the synthesized compounds, a sulfonamide derivative demonstrated particularly potent activity, surpassing that of related amide, urea (B33335), and thiourea (B124793) derivatives. jocpr.com The anti-inflammatory potential is often evaluated using the carrageenan-induced rat paw edema assay, a standard in vivo model for acute inflammation. nih.gov

Furthermore, N-acylated and N-alkylated 2-aminobenzothiazoles have been identified as novel agents that can suppress the generation of prostaglandin (B15479496) E2, a key mediator of inflammation. nih.gov The strategic combination of the benzothiazole pharmacophore with a benzamide moiety has also been explored, yielding derivatives with a range of pharmacological activities, including anti-inflammatory effects. biomedpharmajournal.org The observation that substituting the 2-aminobenzothiazole ring with electron-withdrawing groups can increase anti-inflammatory activity further highlights the tunability of this scaffold for therapeutic purposes. researchgate.net

Table 4: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

| Compound Name/Derivative Class | Assay/Model | Activity Metric | Reference |

|---|---|---|---|

| Sulfonamide derivative (4a) | Carrageenan-induced paw edema | Very good activity | jocpr.com |

| Amide derivative (3a) | Carrageenan-induced paw edema | Good activity | jocpr.com |

| Amide derivative (3c) | Carrageenan-induced paw edema | Good activity | jocpr.com |

| Amide derivative (3d) | Carrageenan-induced paw edema | Good activity | jocpr.com |

Antidiabetic Activity

The benzothiazole nucleus is a recognized scaffold in the design of potential antidiabetic agents. jocpr.com Its derivatives have been explored for various mechanisms of action, including the inhibition of key carbohydrate-metabolizing enzymes. jocpr.comnih.gov

Alpha-Amylase Inhibition

Alpha-amylase is a crucial enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing the postprandial increase in blood glucose levels. Certain benzothiazole derivatives have been screened for their ability to inhibit this enzyme. In a study of newly synthesized benzothiazole derivatives, compounds incorporating urea and amide functionalities showed moderate alpha-amylase inhibition activity. jocpr.com This suggests that the benzothiazole-benzamide framework has the potential to be optimized for better inhibitory effects on this key diabetic target.

Glucosidase Inhibition

Alpha-glucosidase is another key enzyme involved in carbohydrate digestion, located in the brush border of the small intestine. It is responsible for breaking down disaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream. While the benzothiazole scaffold has been widely investigated for various pharmacological activities, including general antidiabetic properties, specific research data focusing on the alpha-glucosidase inhibitory activity of N-(2-Aminobenzothiazol-6-yl)benzamide within the provided search results is limited. However, the known potential of related heterocyclic structures to inhibit this enzyme suggests that this is a plausible area for future investigation for the benzothiazole-benzamide class. dovepress.comresearchgate.netnih.gov

Table 5: Antidiabetic Activity of Selected Benzothiazole Derivatives

| Compound Derivative Class | Target Enzyme | Activity Level | Reference |

|---|---|---|---|

| Urea derivative (5a) | Alpha-Amylase | Moderate | jocpr.com |

| Urea derivative (5b) | Alpha-Amylase | Moderate | jocpr.com |

Other Significant Biological Activities

Derivatives of this compound, belonging to the broader class of benzothiazole-benzamide systems, have demonstrated a wide array of pharmacological activities beyond their most commonly cited applications. These activities highlight the versatility of the benzothiazole scaffold in medicinal chemistry. Research has explored their potential in treating parasitic, viral, and neurological conditions, as well as their role in pain management and metabolic regulation.

Anthelmintic Activity

Benzothiazole derivatives have been identified as a promising class of compounds for their anthelmintic properties. The small and simple benzothiazole nucleus is present in various compounds that have been evaluated for their ability to combat helminth infections. ijnrd.org

Studies have shown that a series of 2-amino-substituted benzothiazoles exhibit significant anthelmintic activity. researchgate.net When tested against the earthworm Pheretima posthuma, a common model for preliminary anthelmintic screening, these compounds demonstrated varying times for paralysis and death of the worms. researchgate.net Similarly, other research has identified specific novel benzothiazole derivatives that show good anthelmintic activity when compared to the standard drug Albendazole. ijnrd.org

Further investigations into O-substituted 6-methoxybenzothiazole-2-carbamates revealed potent activity against rumen flukes (Paramphistomum). One derivative, methyl 6-[(5-(4-bromophenacylsulfanyl)- japsonline.commalariaworld.orgmalariaworld.org-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate, was found to have an effect equipotent to the reference drug oxyclozanide (B1678079) at a concentration of 80 μg/mL. nih.gov

| Compound | Target Organism | Key Finding | Reference |

|---|---|---|---|

| 2-Amino-6-substituted benzothiazoles | Pheretima posthuma | Demonstrated significant anthelmintic activity in in-vitro tests. | researchgate.net |

| Novel Schiff base derivatives of benzothiazole (Compounds 3a, 3b, 3d) | Earthworms | Showed good anthelmintic activity compared to the standard drug Albendazole. | ijnrd.org |

| Methyl 6-[(5-(4-bromophenacylsulfanyl)- japsonline.commalariaworld.orgmalariaworld.org-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | Paramphistomum (rumen flukes) | Displayed an equipotent effect to the reference drug oxyclozanide at 80 μg/mL. | nih.gov |

Antimalarial Activity

The benzothiazole scaffold is a key feature in a number of compounds with potent antimalarial properties. malariaworld.orgmalariaworld.org Systematic reviews have identified hundreds of benzothiazole analogs with significant antiplasmodial activity against various strains of the malaria parasite. malariaworld.orgnih.gov The mechanisms of action for these compounds are diverse, including the inhibition of Plasmodium falciparum enzymes and the disruption of the parasite's life cycle in the blood. malariaworld.orgmalariaworld.orgnih.gov The substitution pattern on the benzothiazole ring system plays a critical role in determining the compound's antimalarial efficacy. malariaworld.orgmalariaworld.orgnih.gov

One specific series of benzothiazole hydrazones has been shown to act via a dual mechanism: chelating free iron and inhibiting the polymerization of heme into hemozoin, a process essential for parasite survival. nih.gov A lead compound from this series, designated 5f, demonstrated potent activity against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1). nih.gov Furthermore, in a murine model, compound 5f significantly suppressed the growth of a lethal multi-drug-resistant strain of Plasmodium yoelii. nih.gov

| Compound Class/Derivative | Mechanism of Action | Activity Highlight | Reference |

|---|---|---|---|

| Benzothiazole Analogs | Inhibition of P. falciparum enzymes; inhibition of blood parasites. | Over 232 derivatives identified with potent antiplasmodial activity. | malariaworld.orgnih.gov |

| Benzothiazole Hydrazone (Compound 5f) | Iron chelation; interaction with free heme; inhibition of heme polymerization. | Active against chloroquine-resistant P. falciparum (K1) and multi-drug-resistant P. yoelii in vivo. | nih.gov |

Antiviral Activity

Benzothiazole derivatives have emerged as versatile antiviral agents, showing efficacy against a range of viruses. nih.gov Research has demonstrated their potential against retroviruses like HIV-1, as well as other significant human pathogens such as Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). nih.gov

Specific derivatives have shown notable potency. For instance, a 6-chlorobenzothiazole derivative demonstrated a promising anti-HIV effect with an EC50 value of less than 7 μg/ml. nih.gov In the context of HCV, an indole-containing benzothiazole derivative was able to suppress the HCV replicon by 70%. nih.gov Other studies have focused on non-glutamate benzamide derivatives, which exhibited significantly higher antiviral activity against the Newcastle disease virus than the structurally similar commercial drug Pemetrexed. sciencecentral.in Among these, compounds synthesized using five-membered heteroaryl amines showed the highest activity. sciencecentral.in

| Compound/Derivative | Target Virus | Observed Activity | Reference |

|---|---|---|---|

| 6-Chlorobenzothiazole derivative (42) | HIV-1 | EC50 < 7 μg/ml | nih.gov |

| Indole (B1671886) containing benzothiazole derivative (22) | Hepatitis C Virus (HCV) | 70% suppression of HCV replicon | nih.gov |

| Benzothiazolyl-arylhydrazones (25) | Herpes Simplex Virus 1 (HSV-1) | Significant antiviral activity | nih.gov |

| Non-glutamate benzamide derivatives (7i, 7j) | Newcastle disease virus | 4- to 7-fold higher activity than Pemetrexed | sciencecentral.in |

Anticonvulsant Activity

The benzothiazole moiety is recognized as a valuable pharmacophore for developing new therapeutically important compounds for neurological disorders, including epilepsy. nih.gov The anticonvulsant potential of benzothiazole derivatives has been a subject of significant research. The drug Riluzole, which contains a benzothiazole structure, is known to have a phenytoin-like spectrum of anticonvulsant activity. nih.gov

The structural features of these compounds are key to their activity. An ideal anticonvulsant agent based on this scaffold typically possesses an aromatic ring as a lipophilic domain to cross the blood-brain barrier, an electron donor system with sulfur and nitrogen atoms, and a hydrogen bonding domain. nih.gov A series of 1,3-benzothiazol-2-yl benzamides were evaluated and found to be active in standard anticonvulsant screening models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net

Analgesic Properties

Benzothiazole-benzamide systems have been investigated for their potential as analgesic agents. biomedpharmajournal.org Studies have shown that these compounds can exhibit significant pain-relieving properties, with some derivatives demonstrating potency comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs). biomedpharmajournal.orgnih.gov

In one study, a series of benzothiazole-benzamides showed promising analgesic activity when compared with the standard drug diclofenac, with two compounds in particular found to be highly potent. biomedpharmajournal.org Another research effort synthesized new benzothiazole derivatives bearing carboxamide and benzenesulphonamide moieties. nih.gov Several of these compounds exhibited substantial analgesic effects in animal models, with ED50 values comparable to the COX-2 inhibitor celecoxib. nih.gov Furthermore, N-(6-bromobenzothiazol-2-yl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide was identified as having an analgesic effect on par with Meloxicam in the tail-flick test. nuph.edu.ua

| Compound | Analgesic Activity (ED50 in µM/kg) | Reference Drug | Reference |

|---|---|---|---|

| Compound 17c | 96 (0.5h), 102 (1h), 89 (2h) | Celecoxib (156, 72, 70) | nih.gov |

| Compound 17g | 127 (0.5h), 134 (1h), 156 (2h) | Celecoxib (156, 72, 70) | nih.gov |

| Compound 17i | 84 (0.5h), 72 (1h), 69 (2h) | Celecoxib (156, 72, 70) | nih.gov |

| Benzothiazole-benzamides (Compounds 3 & 4) | Highly potent (p < 0.001) | Diclofenac | biomedpharmajournal.org |

| N-(6-bromobenzothiazol-2-yl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide | Analgesic effect at the level of Meloxicam | Meloxicam | nuph.edu.ua |

Allosteric Modulation (e.g., Glucokinase Activation)

Benzamide derivatives, including those incorporating a benzothiazole nucleus, have been a major focus of research for the allosteric activation of human glucokinase (GK). japsonline.comresearchgate.net Glucokinase is a key enzyme in glucose regulation, and its activation is a promising therapeutic strategy for type 2 diabetes. ekb.egnih.gov These compounds, known as GK activators (GKAs), bind to an allosteric site on the enzyme, enhancing its catalytic activity. ekb.eg

A study on N-benzothiazol-2-yl benzamide derivatives identified specific compounds that strongly increased the catalytic action of glucokinase. japsonline.comresearchgate.net Molecular docking investigations confirmed that these derivatives bind effectively within the allosteric site of the GK protein. japsonline.comresearchgate.net

| Compound | Activity | Key Finding | Reference |

|---|---|---|---|

| N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl] benzamide (Compound 6) | Glucokinase Activation | Strongly increased catalytic action of GK (activation fold ~2.0 vs. control). | japsonline.comresearchgate.net |

| N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide (Compound 7) | Glucokinase Activation | Strongly increased catalytic action of GK (activation fold ~2.0 vs. control). | japsonline.comresearchgate.net |

Agrochemical Potential (e.g., Herbicide Activity for Related Benzothiazolyl Benzamides)

The benzothiazole scaffold is a significant structural motif in the development of agrochemicals, with several derivatives exhibiting notable herbicidal properties. Research in this area has focused on the design and synthesis of novel benzothiazole-containing compounds that can act as potent and selective herbicides. The mechanism of action for many of these compounds involves the inhibition of key enzymes in plant metabolic pathways, leading to growth arrest and plant death.

One of the key targets for benzothiazole-based herbicides is the enzyme protoporphyrinogen (B1215707) oxidase (PPO, E.C. 1.3.3.4). nih.gov This enzyme is crucial in the biosynthesis of chlorophyll (B73375) and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cellular damage. A series of novel 3-(2'-halo-5'-substituted-benzothiazol-1'-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-diones have been synthesized and shown to be potent inhibitors of tobacco PPO (mtPPO). nih.gov For instance, compound 9F-5 was identified as a highly potent inhibitor with a Ki value of 0.0072 µM against mtPPO. nih.gov This was significantly more potent than the commercial herbicides sulfentrazone (B1681188) (Ki = 0.03 µM) and saflufenacil (B1680489) (Ki = 0.01 µM). nih.gov

In greenhouse assays, these compounds demonstrated significant post-emergence herbicidal activity across a broad spectrum of weeds. nih.gov Notably, compound 9F-6 was effective at a low concentration of 37.5 grams of active ingredient per hectare. nih.gov An important aspect of herbicide development is crop safety, and compound 9F-6 showed a degree of tolerance in maize at a dosage of 150 g ai/ha, a crop that is susceptible to saflufenacil at half that concentration. nih.gov This suggests the potential for developing selective herbicides for use in maize cultivation. nih.gov

Another approach to developing benzothiazole-based herbicides has been the synthesis of benzothiazole N,O-acetals. These compounds have demonstrated good herbicidal activity against both dicotyledon and monocotyledon weeds. nih.gov The development of these novel structures provides a new avenue for lead compounds in herbicide research. nih.gov

Furthermore, the D1 protease, a C-terminal processing protease, has been identified as a promising target for herbicides. researchgate.net Novel series of benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit this enzyme, with many showing promising D1 protease inhibitory and herbicidal activities against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). researchgate.net

The following table summarizes the inhibitory activity of selected benzothiazolyl pyrimidine-2,4-diones against tobacco protoporphyrinogen oxidase (mtPPO).

| Compound | K |

| 9F-5 | 0.0072 |

| 9F-6 | 0.012 |

| Saflufenacil | 0.01 |

| Sulfentrazone | 0.03 |

Data sourced from: Synthesis, Herbicidal Activity, and QSAR of Novel N-Benzothiazolyl-pyrimidine-2,4-diones as Protoporphyrinogen Oxidase Inhibitors. nih.gov

Central Nervous System (CNS) Activities (General)

Benzothiazole derivatives have been extensively investigated for their diverse activities within the central nervous system (CNS). nih.gov The benzothiazole nucleus is considered a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets in the CNS. This has led to the development of compounds with potential therapeutic applications in a range of neurological and psychiatric disorders.

One of the most well-known CNS active drugs containing the benzothiazole core is Riluzole , which is used in the treatment of amyotrophic lateral sclerosis (ALS). nih.govnih.gov Its neuroprotective effects are attributed to its action as a voltage-gated sodium channel blocker and its ability to inhibit glutamate (B1630785) release. nih.govnih.gov

Research into novel benzothiazole derivatives has revealed a broad spectrum of CNS activities, including anticonvulsant, neuroprotective, and receptor modulating properties.

Anticonvulsant Activity

Several studies have demonstrated the potential of benzothiazole derivatives as anticonvulsant agents. In preclinical models, these compounds have shown efficacy in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of activity against generalized tonic-clonic seizures and absence seizures, respectively. For example, a series of novel benzothiazole derivatives were synthesized and evaluated for their anticonvulsant properties. researchgate.net Among these, compounds 5i and 5j were identified as particularly potent, with ED50 values of 50.8 mg/kg and 54.8 mg/kg in the MES test, and 76.0 mg/kg and 52.8 mg/kg in the scPTZ test, respectively. researchgate.net These compounds also exhibited a favorable safety profile with low neurotoxicity. researchgate.net

The following table presents the anticonvulsant activity of selected benzothiazole derivatives.

| Compound | MES ED | scPTZ ED |

| 5i | 50.8 | 76.0 |

| 5j | 54.8 | 52.8 |

Data sourced from: Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. researchgate.net

Neuroprotective and Enzyme Inhibitory Activity

The potential of benzothiazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease has been a significant area of research. These efforts have focused on developing multi-target-directed ligands that can address the complex pathology of the disease. One approach involves the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that play a role in the breakdown of neurotransmitters and oxidative stress in the brain. rsc.org

A series of new benzothiazole derivatives were designed and synthesized, with several compounds showing significant inhibitory activity against both AChE and MAO-B. rsc.org Compound 4f emerged as a particularly potent inhibitor, with IC50 values of 23.4 ± 1.1 nM for AChE and 40.3 ± 1.7 nM for MAO-B. rsc.org This compound also demonstrated the ability to inhibit the aggregation of beta-amyloid plaques, a key pathological hallmark of Alzheimer's disease. rsc.org

The following table summarizes the enzyme inhibitory activity of selected benzothiazole derivatives.

| Compound | AChE IC | MAO-B IC |

| 4a | - | 67.4 ± 3.1 |

| 4d | - | 109.7 ± 4.3 |

| 4f | 23.4 ± 1.1 | 40.3 ± 1.7 |

| 4h | - | 85.1 ± 3.8 |

| 4k | - | 124.3 ± 5.8 |

| 4m | - | 56.7 ± 2.2 |

| Selegiline (Reference) | - | 37.4 ± 1.6 |

Data sourced from: Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. rsc.orgrsc.org

Dopamine (B1211576) Receptor Modulation

Benzothiazole-based ligands have also been developed to target dopamine receptors, which are implicated in various neuropsychiatric disorders. A series of benzothiazole derivatives were synthesized and found to have high dual affinity for the dopamine D2S and D3 receptors. nih.gov Compound 9 exhibited Ki values of 2.8 ± 0.8 nM for the hD2SR and 3.0 ± 1.6 nM for the hD3R, indicating potent binding to both receptor subtypes. nih.gov Such compounds could be valuable tools for studying the role of these receptors in CNS function and as potential leads for the development of novel antipsychotic or antiparkinsonian drugs.

The following table shows the binding affinities of selected benzothiazole-based ligands for human dopamine D2S and D3 receptors.

| Compound | K | K |

| 9 | 2.8 ± 0.8 | 3.0 ± 1.6 |

| 10 | 3.2 ± 0.4 | 8.5 ± 2.2 |

Data sourced from: Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. nih.gov

Structure Activity Relationship Sar Studies of N 2 Aminobenzothiazol 6 Yl Benzamide Analogs

Impact of Substituents on the Benzothiazole (B30560) Heterocycle

The benzothiazole core is a critical pharmacophoric element, and its substitution pattern significantly influences the biological activity of the analogs. nih.gov Studies have shown that replacing the benzothiazole scaffold with other aromatic rings, such as pyridine (B92270) or benzene (B151609), leads to a substantial decrease in antiproliferative activity, underscoring the importance of this specific heterocycle. nih.gov

Halogen substituents on the benzothiazole ring have been shown to modulate the biological activity of these compounds. For instance, the introduction of electron-accepting fluorine and chlorine atoms into the benzothiazole ring has been found to enhance the antifungal activity of certain derivatives. nih.gov In one study, 6-halogen-substituted benzothiazole derivatives were synthesized and evaluated for their antiproliferative activity. The 6-chloro and 6-fluoro analogs were key intermediates in the synthesis of more complex molecules with demonstrated biological effects. mdpi.com For example, a 6-chloro-substituted analog, when combined with other heterocyclic moieties, showed potent growth inhibitory activity against various human tumor cell lines. chalcogen.ro Specifically, N-(6-chlorobenzothiazol-2-yl)-2-morpholinoacetamide and N-(6-chlorobenzothiazol-2-yl)-2-(1H-imidazol-1-yl) were identified as highly effective anticonvulsant compounds. rjptonline.org This suggests that the electronic properties and the position of the halogen atom on the benzothiazole ring are important determinants of biological activity.

Table 1: Effect of Halogenation on the Benzothiazole Ring on Biological Activity

| Compound ID | Benzothiazole Substituent | Biological Activity | Reference |

|---|---|---|---|

| - | 6-Chloro | Anticonvulsant, Anticancer | chalcogen.ro, rjptonline.org |

| - | 6-Fluoro | Anticancer | chalcogen.ro |

| - | Unspecified Halogen | Antifungal | nih.gov |

The electronic nature of substituents on the benzothiazole ring plays a pivotal role in determining the pharmacological profile of N-(2-aminobenzothiazol-6-yl)benzamide analogs. Generally, electron-withdrawing groups such as nitro (NO2) have been shown to promote antibacterial activity. nih.gov Conversely, electron-donating groups like methyl (Me) and ethoxy (OEt) at the 6-position of the benzothiazole ring have been found to enhance the anthelmintic effect of certain derivatives. nih.gov

In the context of anticancer activity, the introduction of 5,6-dimethyl or 6-ethoxy groups on the 2-aminobenzothiazole (B30445) nucleus was found to be conducive to antiproliferative potency. nih.gov Another study highlighted that compounds with electron-withdrawing groups (Cl, F, NO2) in the benzothiazole ring exhibited higher anticonvulsant activity. nih.gov These findings underscore the importance of the electronic environment of the benzothiazole system in modulating the interaction with biological targets.

Table 2: Influence of Electronic Groups on the Benzothiazole Ring on Biological Activity

| Substituent Type | Position | Substituent(s) | Observed Biological Activity Enhancement | Reference |

|---|---|---|---|---|

| Electron-Donating | 6 | Me, OEt | Anthelmintic | nih.gov |

| Electron-Donating | 5, 6 | di-Me | Antiproliferative | nih.gov |

| Electron-Donating | 6 | EtO | Antiproliferative | nih.gov |

| Electron-Withdrawing | - | NO2 | Antibacterial | nih.gov |

| Electron-Withdrawing | - | Cl, F, NO2 | Anticonvulsant | nih.gov |

Role of the Amide Linkage and Substituents on the Benzamide (B126) Phenyl Ring

The amide linkage and the substitution pattern on the benzamide phenyl ring are also critical determinants of the biological activity of this class of compounds. The amide bond itself is a key structural feature, and its modification or the introduction of various substituents on the attached phenyl ring can lead to significant changes in potency and selectivity.

Research has shown that substitution on the phenyl ring of the benzamide moiety is crucial for activity. For example, the removal of a chlorine atom from the phenyl ring resulted in a two- to three-fold loss in activity against S. aureus. nih.gov In another study focusing on anticancer activity, the introduction of a substituent on the phenyl ring was found to significantly enhance cytotoxic effects. nih.gov For instance, analogs bearing an N-(2-methylphenyl)sulfonamide or an N-4-bromophenyl substituted sulfonamide moiety on the benzamide ring exhibited potent activation of the glucokinase enzyme. japsonline.com Conversely, derivatives with N-butyl and N-propyl sulfonamide moieties were found to be ineffective. japsonline.com

Table 3: Impact of Benzamide Phenyl Ring Substituents on Biological Activity

| Compound Modification | Biological Activity | Effect | Reference |

|---|---|---|---|

| Removal of Chlorine | Antibacterial (S. aureus) | 2-3 fold loss in activity | nih.gov |

| Introduction of a substituent | Anticancer (cytotoxicity) | Significant enhancement | nih.gov |

| N-(2-methylphenyl)sulfonamide | Glucokinase activation | High activity | japsonline.com |

| N-(4-bromophenyl)sulfonamide | Glucokinase activation | Potent activity | japsonline.com |

| N-butyl/N-propyl sulfonamide | Glucokinase activation | Ineffective | japsonline.com |

Influence of Lipophilicity and Hydrophilicity on Biological Activity

The balance between lipophilicity and hydrophilicity is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as their interaction with biological targets. For this compound analogs, lipophilicity has been shown to be a key factor in their biological activity.

A study on 6-substituted 2-aminobenzothiazole derivatives as potential antifungal agents revealed a correlation between lipophilicity (expressed as CLogP) and antifungal activity (pMIC). researchgate.net The data suggested that increasing the lipophilicity by introducing bulky groups at the 6-position of the 2-aminobenzothiazole moiety generally enhanced antifungal activity. For instance, the 6-benzyloxy derivative was among the most active against several fungal strains. researchgate.net However, simply extending an alkyl chain, which also increases lipophilicity, led to a reduction in antifungal activity, indicating that the nature and position of the lipophilic group are also important. researchgate.net This highlights that an optimal range of lipophilicity is likely required for potent biological activity, as excessively high lipophilicity can negatively impact solubility and other pharmacokinetic properties.

Positional Isomerism and Pharmacological Profile

Positional isomerism, which involves the differential placement of substituents on the molecular scaffold, can have a profound impact on the pharmacological profile of this compound analogs. The spatial arrangement of functional groups can influence the molecule's conformation, electronic distribution, and ability to interact with its biological target.

One study investigated the positional isomerism of a nitro (NO2) group on the benzamide ring of N-(benzo[d]thiazol-2-yl)benzamide. mdpi.com The ortho-, meta-, and para-nitro isomers were found to crystallize in different systems and adopt distinct geometries. The ortho-nitro derivative exhibited a distorted geometry due to steric hindrance, while the meta-nitro analog was the most planar. mdpi.com These structural differences, dictated by the position of the nitro group, influence the solid-state arrangement and are expected to affect the compounds' interactions with biological macromolecules. mdpi.com

In the context of anticancer activity, shifting a substituent on the phenyl ring from the C4 (para) position to the C2 (ortho) position resulted in a significant decline in cytotoxic activity, further emphasizing the importance of substituent placement. nih.gov

Identification of Key Pharmacophoric Elements

Based on extensive SAR studies, a general pharmacophore model for this class of compounds can be proposed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity.

The key pharmacophoric elements for this compound analogs generally include:

The Benzothiazole Ring System: This bicyclic heterocycle is a fundamental component, as its replacement often leads to a significant loss of activity. nih.gov The sulfur and nitrogen atoms within the ring may participate in crucial interactions with the biological target.

The Amide Linkage: The -CO-NH- group serves as a rigid linker and can act as both a hydrogen bond donor (NH) and acceptor (C=O), which are critical for binding to target proteins.

Substituents at the 6-position of the Benzothiazole Ring: This position appears to be a key site for modification to modulate activity and physicochemical properties like lipophilicity. Both electron-donating and electron-withdrawing groups at this position have been shown to be beneficial, depending on the desired biological effect. nih.gov, nih.gov

The Benzamide Phenyl Ring: This aromatic ring and its substituents are crucial for activity. The nature and position of substituents on this ring can significantly impact potency and selectivity. nih.gov, nih.gov

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Studies on various 2-aminobenzothiazole (B30445) derivatives have explored their interactions with a range of biological targets.

For instance, a series of novel 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide derivatives, which share the core structure of N-(2-Aminobenzothiazol-6-yl)benzamide, were docked against the DNA gyrase B enzyme of E. coli (PDB: 3G75). This enzyme is a validated target for antibacterial agents. The docking studies aimed to elucidate the probable binding interactions responsible for the compounds' antimicrobial activity. The results indicated that compounds with methoxy (B1213986) and nitro substitutions at the 6-position, such as BTC-j and BTC-r , exhibited significant antimicrobial potential, which was supported by their binding scores and interactions within the enzyme's active site eurekaselect.com.

In another study focused on anticancer applications, 2-aminobenzothiazole hybrids were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. Docking simulations showed that these compounds fit into the ATP-binding pocket of VEGFR-2, forming key hydrogen bonds with the hinge region residues Cys919 and Asp1046, interactions that are crucial for inhibitory activity tandfonline.com. Similarly, docking studies of other 2-aminobenzothiazole derivatives have revealed a conserved binding motif involving a hydrogen bond donor-acceptor-donor pattern, with the exocyclic 2-amino group often interacting with a key aspartate residue in the target protein's active site nih.gov.

The binding affinities and interactions for representative benzothiazole (B30560) derivatives from various studies are summarized below.

| Compound Series | Protein Target | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| N-benzothiazol-2-yl benzamide (B126) analogs | Human Glucokinase (GK) | Not Specified | - | japsonline.com |

| 2-Aminobenzothiazole-Thiazolidinedione Hybrid (4a) | VEGFR-2 | Cys919, Asp1046 | - | tandfonline.com |

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide (BTC-j) | DNA Gyrase (3G75) | Not Specified | - | eurekaselect.com |

| Rilu-1 / Rilu-2 | Histidine Kinase 853 (HK853) | Asp411, Tyr384 | - | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure attributes (descriptors) of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new compounds and guiding the synthesis of more potent analogues.

A group-based QSAR (GQSAR) study was conducted on a series of 41 benzothiazole derivatives to identify the structural fragments crucial for their anticancer activity chula.ac.th. The dataset was divided into training and test sets to build and validate the models. The statistical significance of the generated models was confirmed by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their predictive power chula.ac.th.

Two notable models were generated from this study:

Model A (r² = 0.71, q² = 0.65, pred_r² = 0.70) highlighted the importance of three physicochemical descriptors: R1-DeltaEpsilonC, R1-XKHydrophilicArea, and R2-6ChainCount. The positive contribution of the 'R2-6ChainCount' descriptor suggested that incorporating six-membered rings at the R2 position (corresponding to the benzamide moiety in the title compound) could enhance anticancer potential chula.ac.th.

Model B (r² = 0.71, q² = 0.65, pred_r² = 0.72) also showed good statistical quality and involved descriptors related to polarizability and hydrophilicity at the R1 fragment chula.ac.th.

These GQSAR models suggest that modifications to both the benzothiazole core (R1) and the attached amide moiety (R2) significantly influence biological activity. Specifically, the presence of hydrophobic groups on the core and aryl groups on the amino function at R2 were found to be favorable for anticancer activity chula.ac.th.

| QSAR Model | Statistical Parameter | Value | Key Descriptors | Reference |

|---|---|---|---|---|

| Model A | r² (Correlation Coefficient) | 0.71 | R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6ChainCount | chula.ac.th |

| q² (Cross-validated r²) | 0.65 | |||

| pred_r² (External Validation) | 0.70 | |||

| Model B | r² (Correlation Coefficient) | 0.71 | R1-DeltaAlphaB, R1-XKHydrophilicArea, R2-HosoyaIndex | chula.ac.th |

| q² (Cross-validated r²) | 0.65 | |||

| pred_r² (External Validation) | 0.72 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to analyze the stability of ligand-protein complexes predicted by molecular docking and to provide a more dynamic picture of the molecular interactions.

In a study on new hybrid molecules combining a 2-aminobenzothiazole scaffold with various profens, MD simulations were performed to evaluate the stability of their complexes with human serum albumin (HSA) nih.govnih.gov. After docking the compounds into the binding site of HSA, MD simulations were run to observe how the binding poses and interactions evolved over time. The results from these simulations confirmed the stability of the predicted complexes, reinforcing the docking predictions and highlighting the strong affinity of these compounds for the protein target nih.govnih.gov. Such simulations are crucial for understanding the pharmacokinetics of a compound, as binding to plasma proteins like HSA can significantly affect a drug's distribution and half-life. The stability observed in these simulations supports the potential of the 2-aminobenzothiazole scaffold in developing compounds with favorable biological profiles nih.govnih.gov.

Conclusion and Future Research Directions

Synthesis of Novel N-(2-Aminobenzothiazol-6-yl)benzamide Derivatives

The versatility of the 2-aminobenzothiazole (B30445) framework allows for extensive chemical modification, providing a rich field for synthetic exploration. Future synthetic strategies are aimed at creating diverse libraries of novel derivatives for biological screening. Key approaches include the functionalization of the 2-amino group and modifications to the benzamide (B126) ring system. nih.govmdpi.com

Researchers employ various synthetic routes, often starting with the acylation of substituted 2-aminobenzothiazoles. nih.gov For instance, reacting 2-aminobenzothiazole with chloroacetyl chloride produces an intermediate that can be further reacted with different amines to generate a variety of amide derivatives. researchgate.net Another common strategy involves the multi-step synthesis from nitro-derivatives, where the 2-amino group is protected, the nitro group is reduced to an amine, and this new amino group is then functionalized through acylation, sulfonylation, or reactions with isocyanates. mdpi.com These methods allow for the introduction of a wide range of functional groups, including piperazine (B1678402) moieties, thiazolidinone rings, and various heterocyclic systems, to explore new chemical space and pharmacological properties. nih.govnih.govsaspublishers.com

Exploration of New Biological Targets and Therapeutic Applications

While derivatives of this compound are well-known for their anticancer and antimicrobial activities, future research is expanding to investigate new biological targets and therapeutic areas. nih.govnih.gov The inherent ability of the benzothiazole (B30560) nucleus to interact with various biological macromolecules makes it a promising scaffold for developing agents against a range of diseases. nih.gov

Emerging research has identified novel applications for these compounds, including:

Enzyme Inhibition: Derivatives have been designed as inhibitors of crucial enzymes beyond traditional cancer targets. This includes dual DNA gyrase/topoisomerase IV inhibitors for combating multi-drug resistant bacteria and allosteric activators of human glucokinase for potential type 2 diabetes treatment. nih.govjapsonline.comresearchgate.net

Ion Channel Modulation: Certain N-(thiazol-2-yl)-benzamide analogues have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. semanticscholar.orgnih.gov This discovery opens avenues for exploring the physiological roles of this ion channel and developing tools for its study. semanticscholar.orgnih.gov

Antiviral Agents: The structural features of the benzothiazole core are being leveraged to design inhibitors of viral targets, such as the hepatitis C virus. nih.gov

Virulence Factor Inhibition: Rather than killing bacteria directly, some novel derivatives are being investigated for their ability to inhibit bacterial virulence phenotypes, which could reduce the evolutionary pressure for antibiotic resistance. nih.gov

Table 1: Emerging Biological Targets for this compound Derivatives

| Biological Target | Therapeutic Application | Representative Derivative Class |

|---|---|---|

| DNA Gyrase / Topoisomerase IV | Antibacterial (MRSA) | Benzothiazole-based dual inhibitors |

| Glucokinase (GK) | Type 2 Diabetes | N-benzothiazol-2-yl benzamide analogues |

| Zinc-Activated Channel (ZAC) | Pharmacological Tool / Neurological Disorders | N-(thiazol-2-yl)-benzamide antagonists |

| Histidine Kinases | Anti-virulence (Pseudomonas aeruginosa) | 2-Aminobenzothiazole-based inhibitors |

Advances in Mechanistic Elucidation

A significant future direction is the detailed elucidation of the molecular mechanisms by which these derivatives exert their biological effects. Understanding how these compounds interact with their targets at a molecular level is crucial for rational drug design and optimization. nih.gov

Recent advances have moved beyond simple identification of activity to a more nuanced understanding of mechanism. For example, in the context of cancer, studies have shown that different derivatives can inhibit various protein kinases, including tyrosine kinases (like VEGFR-2) and serine/threonine kinases, by competing for the ATP-binding site. nih.gov Some analogues have also been shown to target the PI3K kinase family. nih.govnih.gov In the antimicrobial field, mechanistic studies have confirmed that certain compounds function by dually inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov For the novel Zinc-Activated Channel (ZAC) antagonists, functional characterization suggests they act as negative allosteric modulators, targeting the transmembrane or intracellular domains of the receptor rather than the agonist binding site. semanticscholar.orgnih.gov These detailed mechanistic insights are vital for predicting potential off-target effects and for designing next-generation compounds with improved target specificity. nih.govsemanticscholar.org

Development of Structure-Activity Relationship Models for Enhanced Potency and Selectivity

The development of robust Structure-Activity Relationship (SAR) models is a cornerstone of future research. By systematically modifying the chemical structure of the this compound scaffold and evaluating the corresponding changes in biological activity, researchers can build predictive models to guide the synthesis of more potent and selective compounds. nih.govresearchgate.net

SAR studies have already yielded critical insights. For instance, in a series of antibacterial N,N-disubstituted 2-aminobenzothiazoles, it was found that an N-propyl imidazole (B134444) moiety was crucial for activity against S. aureus. nih.gov The position and nature of substituents on the benzothiazole ring also significantly impact potency; moving a chloro group from the 6- to the 5-position had little effect on activity, while replacing it with fluorine decreased the minimum inhibitory concentration (MIC) six-fold. nih.gov Similarly, for antiproliferative derivatives, SAR studies have explored how different substituents on the amide portion of the molecule affect cytotoxicity in various cancer cell lines. mdpi.com

Future work will likely involve computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to refine these models further. nih.govjapsonline.com These approaches will help to better understand the key structural features required for optimal interaction with specific biological targets, paving the way for the rational design of derivatives with enhanced potency and selectivity, thereby minimizing potential side effects.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloroacetyl chloride |

| N-(thiazol-2-yl)-benzamide |

| 2-aminobenzothiazole |

| N,N-disubstituted 2-aminobenzothiazoles |

| 2-chloro-6-trifluoromethoxy benzothiazole |

| 4-(4-pyridyloxy)aniline |

| tert-butyl N-[6-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-yl]carbamate |

| 6-nitro-2-aminobenzothiazole |

| N-(1,3-benzothiazol-2-yl)-2-(piperazine-1-yl)acetamide |

| 2-Chloro-N-(benzothiazol-2-yl)acetamide |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-bromo-4-fluorophenyl)sulfonyl)piperidine-4-carboxamide |

| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamide |

| N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-(2-Aminobenzothiazol-6-yl)benzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or coupling reactions. For example, 6-methoxy-1,3-benzothiazol-2-amine can react with activated acyl derivatives (e.g., benzoyl chloride) under reflux in chloroform, followed by deprotection if necessary . Optimization involves adjusting reaction time, solvent polarity, and catalysts. Recent studies highlight the use of bimetallic metal–organic frameworks (e.g., Fe₂Ni-BDC) to enhance yield (up to 77% in six cycles) and reduce side reactions via Michael addition amidation .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves 3D molecular packing and hydrogen-bonding networks (e.g., triclinic P1 space group with N–H⋯N interactions) .

- NMR/IR spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1668 cm⁻¹ in IR) and proton environments (e.g., methoxy signals at δ 3.76 ppm in ¹H NMR) .

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N percentages within ±0.05% of theoretical values) .

Advanced Research Questions

Q. How can positional isomerism in N-(benzothiazol-2-yl)benzamide derivatives be systematically resolved?

- Methodological Answer : Positional isomers (e.g., ortho, meta, para-nitro substituents) require combined analytical strategies:

- Crystallographic differentiation : Compare intermolecular interactions (e.g., S⋯S contacts at 3.62 Å) and dihedral angles to identify packing variations .

- Spectroscopic discrimination : Use NOESY NMR to detect spatial proximity of substituents or TD-DFT calculations to predict UV-Vis absorption shifts .

Q. What experimental approaches address contradictions in reported biological activities of benzothiazole-based analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antiviral potency) can arise from assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility protocols : Standardize cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .

- Structure-activity relationship (SAR) studies : Synthesize analogs with systematic substitutions (e.g., 6-aryl vs. 6-halo groups) to isolate pharmacophoric motifs .

- Computational docking : Map binding affinities to target proteins (e.g., kinase domains) using AutoDock Vina to rationalize activity differences .

Q. How can catalytic systems be designed to improve the sustainability of benzamide synthesis?

- Methodological Answer : Green chemistry principles apply:

- Heterogeneous catalysis : Use reusable Fe₂Ni-BDC MOFs, which retain crystallinity (confirmed via XRD/FT-IR) after six cycles, reducing metal leaching .